molecular formula C20H21ClN2O4 B5239546 Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride

Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride

Cat. No.: B5239546
M. Wt: 388.8 g/mol
InChI Key: OFWVUJGXBMNOIF-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific pathways . This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

    Quinoline-8-thiol: Used to produce metal complexes that emit light

Uniqueness

Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4.ClH/c1-3-25-15-8-9-18-16(11-15)19(17(12-21-18)20(24)26-4-2)22-13-6-5-7-14(23)10-13;/h5-12,23H,3-4H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWVUJGXBMNOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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